Cas no 77170-88-8 (Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,decahydro-6a,9a-dimethyl-4-methylene-)

Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,decahydro-6a,9a-dimethyl-4-methylene- structure
77170-88-8 structure
商品名:Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,decahydro-6a,9a-dimethyl-4-methylene-
CAS番号:77170-88-8
MF:C15H20O4
メガワット:264.3169
CID:575199
PubChem ID:154933

Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,decahydro-6a,9a-dimethyl-4-methylene- 化学的及び物理的性質

名前と識別子

    • Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,decahydro-6a,9a-dimethyl-4-methylene-
    • Michelenolide
    • Bisoxireno(5,6:9,10)cyclodeca(1,2-b)furan-3(1bH)-one, decahydro-6a,9a-dimethyl-4-methylene-
    • Decahydro-6a,9a-dimethyl-4-methylenebisoxireno(5,6:9,10)cyclodeca(1,2-b)furan-3(1bH)-one
    • 77170-88-8
    • NSC-270915
    • Epoxyparthenolide
    • 6a,9a-Dimethyl-4-methylidenedecahydrobisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one
    • 4,9-dimethyl-13-methylidene-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-14-one
    • Michelia formosana masan
    • AKOS040751705
    • MICHELIA FORMOSANA (B674326K103 422E)
    • DTXSID80998431
    • NSC270915
    • インチ: InChI=1S/C15H20O4/c1-8-9-4-6-14(2)10(18-14)5-7-15(3)12(19-15)11(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3
    • InChIKey: ZNURDDCKOFUOKI-UHFFFAOYSA-N
    • ほほえんだ: CC12CCC3C(C4C(O4)(CCC1O2)C)OC(=O)C3=C

計算された属性

  • せいみつぶんしりょう: 264.136
  • どういたいしつりょう: 264.136
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 0
  • 複雑さ: 473
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 6
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 51.4Ų

じっけんとくせい

  • 密度みつど: 1.23
  • ふってん: 415°C at 760 mmHg
  • フラッシュポイント: 185.2°C
  • 屈折率: 1.546

Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,decahydro-6a,9a-dimethyl-4-methylene- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
T31658-5 mg
Epoxyparthenolide
77170-88-8 98%
5mg
¥ 7,000 2023-07-11
TargetMol Chemicals
T31658-5mg
Epoxyparthenolide
77170-88-8 98%
5mg
¥ 7000 2023-09-15
TargetMol Chemicals
T31658-25mg
Epoxyparthenolide
77170-88-8
25mg
¥ 10600 2024-07-20

Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,decahydro-6a,9a-dimethyl-4-methylene- 関連文献

Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one,decahydro-6a,9a-dimethyl-4-methylene-に関する追加情報

Introduction to Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one, Decahydro-6a,9a-dimethyl-4-methylene- (CAS No. 77170-88-8)

The compound Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one, decahydro-6a,9a-dimethyl-4-methylene-, identified by its CAS number 77170-88-8, represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This bicyclic structure, featuring a unique blend of oxygen and nitrogen heterocycles, has garnered significant attention due to its potential applications in medicinal chemistry and material science. The intricate framework of this compound suggests a rich chemical space for exploration, particularly in the development of novel bioactive molecules.

In recent years, the study of complex heterocyclic systems has seen remarkable advancements, driven by their diverse pharmacological properties and structural versatility. The Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one structure exemplifies this trend, with its fused rings and functional groups offering a platform for synthetic innovation. Researchers have been particularly interested in its potential as a scaffold for drug discovery, given its ability to mimic natural products and exhibit unique biological activities.

The synthesis of such intricate molecules often presents significant challenges due to their complex stereochemistry and multiple reactive sites. However, recent developments in synthetic methodologies have made it increasingly feasible to construct these structures with high precision. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have played a crucial role in achieving the desired molecular architecture. The successful preparation of Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one highlights the progress in these areas and opens up new avenues for further exploration.

One of the most compelling aspects of this compound is its potential biological activity. Preliminary studies have suggested that it may possess properties relevant to various therapeutic areas. For instance, its structural motif is reminiscent of natural products known for their anti-inflammatory and antimicrobial effects. The presence of multiple oxygen-containing functional groups also hints at possible interactions with biological targets such as enzymes and receptors. These features make it an attractive candidate for further pharmacological investigation.

The< strong> decahydro-6a,9a-dimethyl-4-methylene moiety within the molecule adds another layer of complexity and interest. This specific arrangement of atoms can influence the compound's electronic properties and reactivity patterns. Researchers are exploring how this structural feature contributes to the overall biological profile of the molecule. By studying analogues with slight modifications in this region, scientists can gain insights into the relationship between structure and activity.

In addition to its pharmaceutical potential, the< strong>Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one, CAS no.< strong>77170-88-8, has implications in material science. Its rigid bicyclic framework makes it a candidate for applications in polymer chemistry and supramolecular assemblies. The ability to incorporate functional groups into this scaffold allows for the design of materials with tailored properties. These could range from stimuli-responsive polymers to novel organic semiconductors.

The latest research in this field has begun to uncover new synthetic strategies that enhance the accessibility of such complex molecules. For example, recent publications have demonstrated efficient routes to construct the< strong>Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one core using innovative catalytic systems. These advances not only facilitate further mechanistic studies but also enable the rapid exploration of related compounds.

The pharmacological evaluation of< strong>Bisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one, decahydro-6a,9a-dimethyl-4-methylene-, is still in its early stages. However, preliminary data indicate promising activities that warrant further investigation. Scientists are employing a combination of computational modeling and experimental techniques to elucidate its mechanism of action. This multi-disciplinary approach is crucial for understanding how such complex molecules interact with biological systems.

The future prospects for this compound are exciting and multifaceted. On one hand, it represents a valuable scaffold for drug discovery, with potential applications in treating various diseases。 On the other hand, its unique structural features make it an intriguing subject for material science research。 As synthetic methodologies continue to evolve, the accessibility of these complex molecules will increase, paving the way for new discoveries.

In conclusion,< strong>Bisoxireno[5, 6: 9, 10]cyclodeca[1, 2-b]furan - 3(1bH) - one, decahydro - 6a, 9a-dimethyl - 4-methylene- (CAS no.< strong>77170 - 88 - 8) is a remarkable compound with significant potential in both pharmaceuticals and materials science。 Its complex structure, coupled with preliminary evidence of biological activity, makes it a compelling target for further research。 As our understanding of synthetic chemistry advances, we can expect more breakthroughs involving molecules like this one, expanding their applications across multiple disciplines.

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